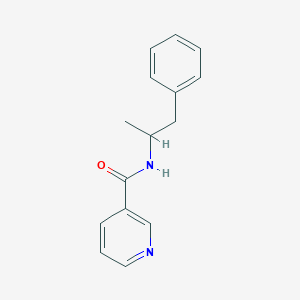

Phenatine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenatine, also known as this compound, is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53639. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Mechanism of Action

Phentermine acts primarily as an appetite suppressant through its influence on neurotransmitter release. It promotes the release of norepinephrine in the brain, which subsequently reduces hunger signals. The pharmacodynamics of phentermine indicate that it is more selective for norepinephrine than for dopamine or serotonin, making it a unique agent among weight loss medications .

Table 1: Mechanism of Action of Phentermine

| Mechanism | Description |

|---|---|

| Norepinephrine Release | Enhances norepinephrine levels, leading to appetite suppression. |

| Dopamine Interaction | Less potent in dopamine release compared to norepinephrine. |

| Serotonin Interaction | Minimal effect on serotonin levels at therapeutic doses. |

Clinical Applications in Obesity Management

Phentermine is predominantly used in conjunction with diet and exercise to facilitate weight loss in obese patients. Clinical trials have demonstrated significant weight reduction associated with phentermine treatment.

Clinical Trial Findings

A review of multiple clinical trials reveals that phentermine can lead to an average weight loss of approximately 3.6 kg compared to placebo over a period of 12 weeks . Notably, a study involving 108 obese women showed that those receiving continuous phentermine therapy lost an average of 12.2 kg over 36 weeks .

Table 2: Summary of Clinical Trials on Phentermine

| Study Name | Duration | Participants | Weight Loss (kg) | Notes |

|---|---|---|---|---|

| Munro et al. | 36 weeks | 108 women | 12.2 (continuous) | Significant weight reduction compared to placebo. |

| Weintraub et al. | 24 weeks | 81 subjects | 10 (phentermine) | Compared effects with fenfluramine and placebo. |

| Langlois et al. | 22 weeks | 59 patients | 16.1 | Demonstrated superior weight loss vs placebo. |

Emerging Research and Future Directions

Recent studies have explored the potential for combining phentermine with other agents such as topiramate to enhance weight loss outcomes further. The combination therapy has shown promise in clinical settings, suggesting a synergistic effect that may improve efficacy while maintaining safety profiles .

Análisis De Reacciones Químicas

Step 1: Formation of N-(1,1-dimethyl-phenethyl)acetamide

-

Reactants : Dimethylbenzyl carbinol, acetic acid, sulfuric acid (catalyst), and acetonitrile/propionitrile/n-butyronitrile as solvents.

-

Conditions :

-

Ice-water bath (0–4°C).

-

Stirring for 2–15 hours.

-

pH adjustment to 6–8 using KOH/NaOH/Ba(OH)₂.

-

Step 2: Hydrolysis to Phentermine Free Base

-

Reactants : N-(1,1-dimethyl-phenethyl)acetamide, inorganic strong base (KOH/NaOH), and solvents (ethylene glycol, DMSO).

-

Conditions :

-

Heating to reflux (5–15 hours).

-

Extraction with ethyl acetate and drying with anhydrous sodium sulfate.

-

Vacuum distillation to isolate phentermine free base.

-

Acid-Catalyzed Amidation

The initial step involves sulfuric acid acting as a catalyst to promote the reaction between dimethylbenzyl carbinol and acetic acid, forming an acetamide intermediate. This proceeds via nucleophilic acyl substitution .

Base-Mediated Hydrolysis

The hydrolysis of the acetamide intermediate to phentermine free base employs strong bases (e.g., NaOH) under reflux. This reaction likely follows an SN2 mechanism, with the base deprotonating the amide and facilitating cleavage of the acetyl group .

Metabolic Reactions

Phentermine undergoes limited hepatic metabolism (~6% of the dose) :

-

Primary Pathways :

-

P-Hydroxylation : Formation of p-hydroxy-phentermine.

-

N-Oxidation : Generation of N-hydroxyphentermine.

-

Conjugation : Glucuronidation of metabolites.

-

| Metabolic Reaction | Enzyme Involved | Major Metabolite |

|---|---|---|

| P-Hydroxylation | CYP2D6 | p-Hydroxy-phentermine |

| N-Oxidation | Flavin-containing monooxygenases | N-Hydroxyphentermine |

Degradation and Stability

Phentermine hydrochloride is stable under standard storage conditions but degrades under strongly acidic or basic conditions :

-

Hydrolysis : Rapid decomposition in aqueous solutions with pH < 2 or > 12.

-

Thermal Stability : Stable up to 200°C, with decomposition products including styrene derivatives .

Comparative Reaction Kinetics

High-throughput experimentation (HTE) analyses of analogous amines reveal:

-

Solvent Dependence : Reactions in polar aprotic solvents (e.g., DMSO) show higher yields due to improved stabilization of transition states .

-

Catalyst Impact : Bulky ligands (e.g., BrettPhos) enhance reductive elimination in cross-coupling reactions, though phentermine synthesis avoids such complexity .

Propiedades

Número CAS |

139-68-4 |

|---|---|

Fórmula molecular |

C15H16N2O |

Peso molecular |

240.3 g/mol |

Nombre IUPAC |

N-(1-phenylpropan-2-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C15H16N2O/c1-12(10-13-6-3-2-4-7-13)17-15(18)14-8-5-9-16-11-14/h2-9,11-12H,10H2,1H3,(H,17,18) |

Clave InChI |

KJRJJAZBUWXZFN-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |

SMILES canónico |

CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |

Key on ui other cas no. |

139-68-4 |

Sinónimos |

Fenatin Fencarol Phencarol quifenadine quifenadine hydrobromide, (+-)-isomer quifenadine hydrochloride quinuclidinyl-3-diphenylcarbinol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.